N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide
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Overview
Description
N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide is a complex organic compound with a unique structure that includes a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide typically involves multiple steps. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the formamido group and finally the prop-2-enamide moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: This compound shares a similar naphthalene ring system but differs in the functional groups attached.
N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide: Another similar compound with variations in the substituents on the naphthalene ring.
Uniqueness
N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
5-oxo-N-[2-(prop-2-enoylamino)ethyl]-7,8-dihydro-6H-naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-15(20)17-8-9-18-16(21)12-6-7-13-11(10-12)4-3-5-14(13)19/h2,6-7,10H,1,3-5,8-9H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTLPNQVUFOGTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)C1=CC2=C(C=C1)C(=O)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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